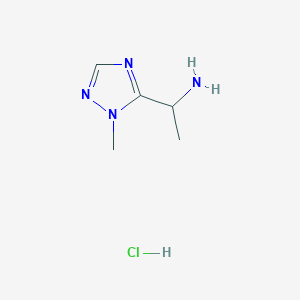![molecular formula C14H23N3 B1432108 3-甲基-5-[4-(丙烷-2-基)哌嗪-1-基]苯胺 CAS No. 1708321-67-8](/img/structure/B1432108.png)
3-甲基-5-[4-(丙烷-2-基)哌嗪-1-基]苯胺
描述
“3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline” is a chemical compound with the CAS Number: 1708321-67-8 . Its IUPAC name is 3-(4-isopropylpiperazin-1-yl)-5-methylaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3 . This indicates the molecular formula of the compound is C14H23N3 and it has a molecular weight of 233.36 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学研究应用
抗抑郁和抗焦虑活性
对哌嗪化合物的新型衍生物(例如那些包含呋喃-2-基和苯基基团的衍生物)的研究展示了潜在的抗抑郁和抗焦虑作用。这些化合物,包括 3-甲基-5-[4-(丙烷-2-基)哌嗪-1-基]苯胺类似物,已针对其在小鼠中的行为效应进行了评估,显示出减少的不动时间和显着的抗焦虑活性 (J. Kumar 等人,2017)。
缺氧细胞毒性剂
已经合成了具有哌嗪和苯胺部分的喹喔啉腈衍生物,作为它们作为缺氧细胞毒性剂的潜力。这项研究表明,对哌嗪和苯胺结构的修饰可以显着影响细胞毒性效力,一些苯胺衍生物表现出增强的效力选择性 (M. Ortega 等人,2000)。
驱虫活性
对含有水杨酰基哌嗪部分的苯并咪唑-2-氨基甲酸酯的研究显示出潜在的驱虫活性。这些化合物已证明对小鼠体内旋毛虫的幼虫、成虫和包囊幼虫具有疗效,表明它们在治疗寄生虫感染方面很有希望 (E. Raviña 等人,1993)。
分子结构研究
对包含吡唑、哌啶和苯胺部分的 s-三嗪衍生物的研究提供了对这些化合物的分子结构、分子间相互作用和电子性质的见解。这些研究对于理解可用于药物应用的基本性质至关重要 (Ihab Shawish 等人,2021)。
抗菌和生物膜抑制
已经合成了一种具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,并评估了它们的抗菌和生物膜抑制活性。这些化合物对大肠杆菌、金黄色葡萄球菌和变形链球菌菌株显示出有效的功效,与参考药物相比具有显着的生物膜抑制作用。这项研究强调了此类化合物在治疗细菌感染和解决生物膜相关问题方面的潜力 (Ahmed E. M. Mekky 和 S. Sanad,2020)。
安全和危害
The compound has been classified with the GHS05 and GHS07 pictograms, indicating it may cause harm if swallowed or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it could bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a specific dosage level must be reached to elicit a noticeable biological response.
Metabolic Pathways
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, localization to the mitochondria may influence energy metabolism, while localization to the nucleus could affect gene expression.
属性
IUPAC Name |
3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOEQNBXVIPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
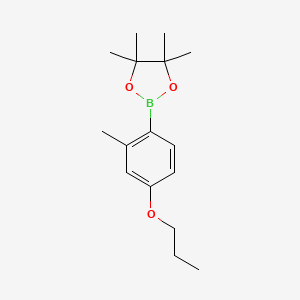
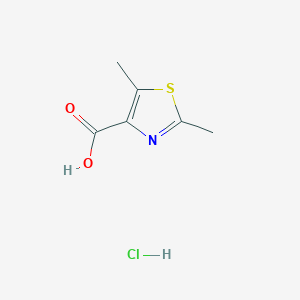
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)
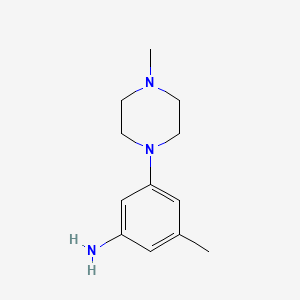
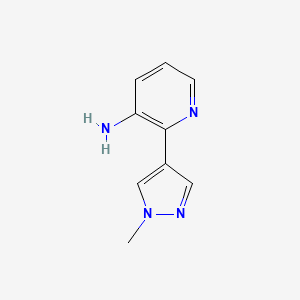
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)


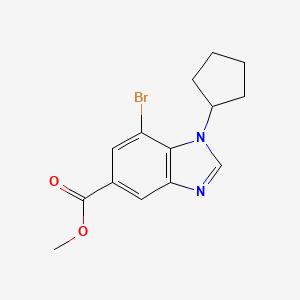
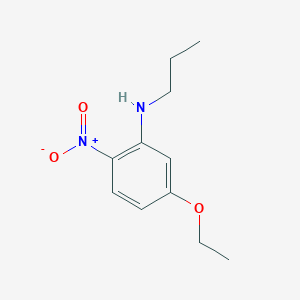
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)
